molecular formula C10H9FN2O B1414982 2-cyano-N-[(3-fluorophenyl)methyl]acetamide CAS No. 566926-38-3

2-cyano-N-[(3-fluorophenyl)methyl]acetamide

Cat. No.: B1414982
CAS No.: 566926-38-3
M. Wt: 192.19 g/mol
InChI Key: XOWWTVMFRJBSHO-UHFFFAOYSA-N
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Description

2-Cyano-N-[(3-fluorophenyl)methyl]acetamide is a substituted acetamide derivative characterized by a cyano group (-CN) at the α-position of the acetamide backbone and a 3-fluorobenzyl moiety as the N-substituent. The molecular formula is C₁₀H₉FN₂O, with an average molecular weight of 192.19 g/mol (calculated from ). The fluorine atom at the meta position on the phenyl ring introduces moderate electron-withdrawing effects, influencing the compound’s reactivity, solubility, and intermolecular interactions. This compound is structurally related to pharmacologically active acetamides, which are often used as intermediates in drug synthesis or agrochemicals .

Properties

IUPAC Name

2-cyano-N-[(3-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWWTVMFRJBSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-cyano-N-[(3-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

The compound serves as a crucial building block in organic synthesis. It is commonly utilized to create various heterocyclic compounds through several reaction mechanisms:

  • Substitution Reactions : The active hydrogen on the C-2 position can participate in condensation and substitution reactions, facilitating the formation of more complex structures.
  • Oxidation and Reduction Reactions : These reactions modify the functional groups attached to the cyanoacetamide moiety, enhancing its reactivity.
  • Condensation Reactions : The carbonyl and cyano functionalities enable reactions with bidentate reagents, leading to diverse heterocycles.

Research indicates that derivatives of 2-cyano-N-[(3-fluorophenyl)methyl]acetamide exhibit promising biological activities:

  • Anticancer Properties : The compound has been studied for its potential as an anticancer agent, specifically targeting pathways involved in breast cancer cell proliferation. It has shown selective activity against various cancerous cell lines .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac .
  • Antiviral Activity : The compound's ability to interact with specific biological targets suggests potential applications in antiviral therapies.

Material Science Applications

Beyond medicinal chemistry, this compound also finds utility in material science:

  • Polymer Chemistry : It can be used as a precursor in synthesizing polymers with specific properties due to its reactive functional groups.
  • Fluorinated Materials : The presence of fluorine in the compound enhances its stability and performance in various applications, including coatings and advanced materials.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • A study focusing on its anticancer properties revealed that it selectively inhibited breast cancer cell lines while sparing healthy cells, demonstrating its potential as a targeted therapy .
  • Research on its anti-inflammatory effects showed that derivatives significantly reduced edema volume compared to standard treatments, indicating its therapeutic promise .

Mechanism of Action

The mechanism of action of 2-cyano-N-[(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play a crucial role in its reactivity and ability to form stable complexes with biological molecules . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Cyano-N-[(3-fluorophenyl)methyl]acetamide 3-Fluorobenzyl, α-cyano C₁₀H₉FN₂O 192.19 Intermediate for chiral amines
2-Cyano-N-[(2-fluorophenyl)methyl]acetamide 2-Fluorobenzyl, α-cyano C₁₀H₉FN₂O 192.19 Similar lipophilicity; altered steric effects due to ortho-F
2-Cyano-N-(3-nitrophenyl)acetamide 3-Nitrobenzyl, α-cyano C₉H₇N₃O₃ 205.17 Strong electron-withdrawing nitro group; potential agrochemical use
2-Cyano-N-(2,4-dichlorobenzyl)acetamide 2,4-Dichlorobenzyl, α-cyano C₁₀H₈Cl₂N₂O 243.09 Enhanced lipophilicity; pesticide intermediate
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl, α-chloro C₈H₇ClFNO 187.60 Chloro group increases reactivity; used in heterocycle synthesis
2-Cyano-N-(3-methylphenyl)acetamide 3-Methylbenzyl, α-cyano C₁₀H₁₀N₂O 174.20 Methyl group enhances electron density; pharmaceutical intermediate
Key Observations:

Position of Fluorine :

  • The 3-fluorophenyl derivative (target compound) exhibits balanced electronic effects compared to the 2-fluorophenyl analog (), where steric hindrance near the acetamide group may reduce enzymatic interactions.
  • 4-Fluorophenyl analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are common in heterocyclic synthesis due to favorable hydrogen bonding .

Electron-Withdrawing Groups :

  • Nitro (e.g., 3-nitrophenyl) and trifluoromethyl () substituents significantly increase electrophilicity, making these compounds reactive intermediates in electrophilic substitutions .
  • Chlorine (e.g., 2,4-dichlorobenzyl) enhances lipophilicity and resistance to metabolic degradation, explaining their prevalence in agrochemicals .

Steric and Hydrogen-Bonding Effects :

  • Methyl groups (e.g., 3-methylphenyl) increase steric bulk and electron density, favoring interactions with hydrophobic enzyme pockets .
  • Intramolecular hydrogen bonds (e.g., C–H···O in chloroacetamides) stabilize crystal structures, impacting solubility .

Biological Activity

2-Cyano-N-[(3-fluorophenyl)methyl]acetamide (CAS No. 566926-38-3) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FN2O, with a molecular weight of 192.19 g/mol. The compound features a cyano group, an acetamide moiety, and a fluorophenyl substituent, which contribute to its reactivity and biological interactions. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. Common methods include:

  • Regioselective attacks : Targeting specific positions on the aromatic ring.
  • Cyclization reactions : Forming cyclic structures that may enhance biological activity.

These synthetic routes allow for the exploration of various derivatives that may exhibit improved pharmacological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably:

  • Farnesoid X Receptor (FXR) : The compound has been identified as a partial agonist of FXR, suggesting a role in metabolic regulation and potential therapeutic applications for conditions like nonalcoholic steatohepatitis.
  • Protein Interaction : The cyano and acetamide groups facilitate stable complex formation with proteins or enzymes, influencing various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG26.19
MCF-75.10
HCT11618.03

These findings indicate that this compound could serve as a lead structure for developing novel anticancer therapies.

Other Biological Activities

In addition to anticancer effects, this compound exhibits:

  • Antiviral Activity : Preliminary results suggest it may inhibit viral replication in certain models .
  • Metabolic Regulation : Its role as an FXR agonist indicates potential applications in treating metabolic disorders.

Case Studies

  • Pancreatic Cancer Model : In an orthotopic metastatic pancreatic ductal adenocarcinoma mouse model, treatment with this compound significantly reduced metastasis to the liver at doses of 10 mg/kg, highlighting its potential in cancer therapy .
  • Diabetes Research : The compound's interaction with insulin signaling pathways has been studied, showing promise in modulating glucose metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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